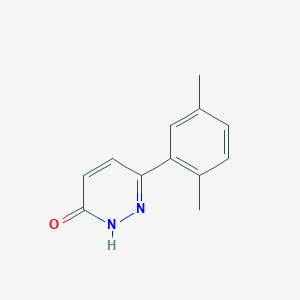

6-(2,5-dimethylphenyl)pyridazin-3(2H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2,5-dimethylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTLLCBYNPWOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 2,5 Dimethylphenyl Pyridazin 3 2h One

Established Synthetic Pathways for the Pyridazin-3(2H)-one Core Structure

The construction of the 6-arylpyridazin-3(2H)-one skeleton is a well-documented process in organic chemistry, with several reliable methods available. The most common pathways involve the cyclization of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives.

Cyclization Reactions Involving Aroyl Propionic Acids and Hydrazine Derivatives

The most prevalent and straightforward method for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the condensation of a β-aroylpropionic acid with hydrazine hydrate. nih.gov This reaction proceeds via a cyclocondensation mechanism. For the specific synthesis of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, the precursor would be 3-(2,5-dimethylbenzoyl)propionic acid.

The general process begins with the reaction of the keto group of the aroylpropionic acid with hydrazine, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom of the hydrazine moiety on the carboxylic acid group, leads to the formation of the six-membered dihydropyridazinone ring with the elimination of a water molecule. nih.gov The reaction is typically carried out by refluxing the reactants in a solvent such as ethanol. nih.gov The resulting 4,5-dihydropyridazinone can then be dehydrogenated to yield the aromatic pyridazin-3(2H)-one system. This dehydrogenation can be achieved using reagents like bromine in acetic acid. mdpi.com

Table 1: Key Reactions in the Synthesis of 6-Arylpyridazin-3(2H)-ones

| Step | Reactants | Reagents/Conditions | Product |

| 1. Cyclization | β-Aroylpropionic Acid, Hydrazine Hydrate | Ethanol, Reflux | 6-Aryl-4,5-dihydropyridazin-3(2H)-one |

| 2. Aromatization | 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Bromine, Acetic Acid | 6-Arylpyridazin-3(2H)-one |

Alternative Synthetic Routes to Pyridazinone Scaffolds

Beyond the classical aroylpropionic acid method, alternative strategies have been developed, including solid-phase synthesis. One such approach involves immobilizing a pyridazine (B1198779) moiety on a solid support, like a Wang resin. researchgate.net The synthesis begins with the nucleophilic substitution of 3,6-dichloropyridazine (B152260) onto the resin. The resin-bound chloropyridazine then undergoes a Suzuki cross-coupling reaction with an appropriate arylboronic acid (e.g., 2,5-dimethylphenylboronic acid). Finally, acid cleavage from the resin yields the desired 6-arylpyridazin-3(2H)-one with high purity. researchgate.netnih.gov This method is particularly adaptable for creating libraries of diverse pyridazinone compounds. researchgate.net

Another route involves a one-pot, multistep fusion reaction starting from a para-substituted acetophenone (B1666503) and glyoxylic acid, followed by cyclization with hydrazine hydrate. nih.gov This method provides an efficient pathway to the pyridazinone core.

Functionalization and Derivatization Approaches at Key Positions of the Pyridazinone Ring System

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships. The primary sites for derivatization are the nitrogen atom at the 2-position (N-2) and the phenyl substituent.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the N-2 position of the pyridazinone ring is amenable to substitution.

N-Alkylation is a common modification, typically achieved by reacting the pyridazinone with an alkyl halide (such as ethyl bromoacetate) in the presence of a base like potassium carbonate in an anhydrous solvent like acetonitrile. researchgate.net This reaction introduces an alkyl group onto the N-2 nitrogen, forming a new C-N bond.

N-Acylation involves the introduction of an acyl group at the N-2 position. 2-Acyl-4,5-dichloropyridazin-3-ones have been developed as stable and chemoselective N-acylating agents for transferring acyl groups to other molecules. mdpi.com Conversely, the pyridazinone nitrogen itself can be acylated using acyl chlorides in the presence of a base such as triethylamine. mdpi.com This results in the formation of N-acylpyridazinones, which can serve as important intermediates or final compounds. For instance, 6-substituted-3(2H)-pyridazinone-2-acetyl hydrazone derivatives have been synthesized and studied for their biological activities. nih.gov

Mannich Reactions for N-2 Substitution

The Mannich reaction is a powerful tool for introducing aminomethyl groups, providing a three-component condensation of a compound with an active hydrogen (the N-H of the pyridazinone), formaldehyde, and a secondary amine (such as morpholine (B109124) or piperidine). scispace.com This reaction, typically performed in ethanol, results in the formation of N-dialkylaminomethyl derivatives at the N-2 position. nih.gov The resulting Mannich bases are often investigated for their enhanced biological properties. scispace.com

Table 2: Examples of N-2 Derivatization Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | 2-Alkyl-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one |

| N-Acylation | Acyl Chloride, Base (e.g., Et₃N) | 2-Acyl-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one |

| Mannich Reaction | Formaldehyde, Secondary Amine | 2-((Dialkylamino)methyl)-6-(2,5-dimethylphenyl)pyridazin-3(2H)-one |

Modifications of the Phenyl Substituent (e.g., 2,5-dimethylphenyl)

Direct chemical modification of the 2,5-dimethylphenyl ring after the formation of the pyridazinone scaffold is a less commonly documented approach compared to derivatization at the N-2 position. Synthetic strategies generally favor incorporating a pre-functionalized phenyl ring into the pyridazinone structure from the outset, for example by starting with a suitably substituted aroylpropionic acid. While electrophilic aromatic substitution reactions such as nitration or halogenation are theoretically possible on the electron-rich dimethylphenyl ring, specific examples and conditions for such transformations on the complete this compound molecule are not extensively detailed in the reviewed literature. Challenges could include controlling regioselectivity and potential side reactions involving the pyridazinone ring itself.

Halogenation and Other Aromatic Substitutions

The structure of this compound presents two key sites for aromatic substitution reactions: the pyridazinone ring and the pendant 2,5-dimethylphenyl group. The pyridazinone ring, being a nitrogen-containing heterocycle analogous to pyridine (B92270), is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. stackexchange.com Conversely, the 2,5-dimethylphenyl ring is an electron-rich system, activated by two methyl groups, making it the more favorable site for such reactions.

Electrophilic halogenation, such as bromination or chlorination, is expected to proceed selectively on the dimethylphenyl ring. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the two activating methyl groups (ortho-, para-directing) and the deactivating pyridazinone substituent (meta-directing). The positions ortho and para to the methyl groups are C3, C4, and C6. The position ortho to the C2-methyl and para to the C5-methyl is C4, which is sterically accessible. The position ortho to the C5-methyl and meta to the C2-methyl is C6, which is also a likely site for substitution. The steric hindrance from the pyridazinone ring at C1 and the adjacent methyl group at C2 makes substitution at C6 more probable than at C3. Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions of the dimethylphenyl ring.

Beyond halogenation, other electrophilic aromatic substitutions such as nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) would follow similar regioselectivity, yielding derivatives substituted on the activated dimethylphenyl ring. In contrast, nucleophilic aromatic substitution is more likely to occur on the pyridazinone ring, especially if it is further substituted with good leaving groups like halogens. nih.govacs.org For instance, the conversion of the pyridazinone's hydroxyl group (in its lactim tautomeric form) to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) creates a 3-chloropyridazine (B74176) derivative. nih.gov This chloro-substituent can then be displaced by various nucleophiles.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 6-(4-Bromo-2,5-dimethylphenyl)pyridazin-3(2H)-one and 6-(6-Bromo-2,5-dimethylphenyl)pyridazin-3(2H)-one |

| Chlorination | Cl₂ / AlCl₃ | 6-(4-Chloro-2,5-dimethylphenyl)pyridazin-3(2H)-one and 6-(6-Chloro-2,5-dimethylphenyl)pyridazin-3(2H)-one |

| Nitration | HNO₃ / H₂SO₄ | 6-(2,5-Dimethyl-4-nitrophenyl)pyridazin-3(2H)-one and 6-(2,5-Dimethyl-6-nitrophenyl)pyridazin-3(2H)-one |

| Chlorination of Pyridazinone Ring | POCl₃ | 3-Chloro-6-(2,5-dimethylphenyl)pyridazine |

Analytical Characterization Methods for Structural Elucidation of Novel Derivatives

The structural confirmation of novel derivatives of this compound relies on a combination of modern spectroscopic and analytical techniques. These methods provide unambiguous evidence of molecular structure, connectivity, and conformation. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For the parent compound, distinct signals are expected for the two protons on the pyridazinone ring (typically appearing as doublets), the three protons on the dimethylphenyl ring, the two methyl groups (as singlets), and the N-H proton of the pyridazinone ring (a broad singlet that is D₂O exchangeable). nih.gov Upon derivatization, such as halogenation of the phenyl ring, changes in the chemical shifts and splitting patterns of the aromatic protons are observed, confirming the position of the new substituent. nih.gov

¹³C NMR spectroscopy reveals the number and type of carbon atoms. The spectrum of the parent compound would show signals for the carbonyl carbon (C3) of the pyridazinone ring at a characteristic downfield shift (e.g., ~160-170 ppm), along with signals for the other aromatic and methyl carbons. mdpi.comnih.gov The introduction of a substituent causes predictable shifts in the signals of adjacent carbons, aiding in structural assignment.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the elemental composition and molecular formula of the new derivatives. mdpi.com

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. The IR spectrum of a 6-arylpyridazin-3(2H)-one derivative typically exhibits a strong absorption band for the carbonyl (C=O) stretching vibration of the lactam ring around 1660-1710 cm⁻¹. Other characteristic bands include the N-H stretching vibration (around 3100-3300 cm⁻¹) and aromatic C-H and C=C stretching vibrations. nih.govmdpi.com

X-ray Crystallography offers the most definitive structural proof for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, confirming connectivity, stereochemistry, and intermolecular interactions. mdpi.commdpi.com

Exploration of the Biological Activity Profile of 6 2,5 Dimethylphenyl Pyridazin 3 2h One Derivatives

Anticonvulsant Activity Studies

Derivatives of 6-aryl-pyridazin-3(2H)-one have demonstrated notable potential as anticonvulsant agents in various preclinical models of epilepsy.

In vivo Preclinical Models and Efficacy Assessment

The anticonvulsant efficacy of 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives has been evaluated in established in vivo models of seizures, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ model is used to identify agents effective against myoclonic and absence seizures.

In one study, a series of 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds were assessed for their anticonvulsant activities. The results indicated that these compounds exhibited significant anticonvulsant effects in both the MES and isoniazid (B1672263) (INH)-induced seizure models.

Another investigation focused on hybrid benzimidazole-containing pyridazinone derivatives. These compounds were also subjected to the MES and scPTZ screens. One particular compound from this series, SS-4F, demonstrated significant anticonvulsant activity in both models, with ED50 values of 25.10 mg/kg in the MES screen and 85.33 mg/kg in the scPTZ screen. nih.gov

Table 1: Anticonvulsant Activity of a Benzimidazole-Containing Pyridazinone Derivative (SS-4F)

| Preclinical Model | Efficacy (ED50) |

|---|---|

| Maximal Electroshock (MES) | 25.10 mg/kg |

| Subcutaneous Pentylenetetrazole (scPTZ) | 85.33 mg/kg |

Putative Mechanisms of Action: Ion Channel Modulation and GABAergic System Interactions

The precise mechanisms underlying the anticonvulsant activity of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one derivatives are believed to involve the modulation of ion channels and interactions with the GABAergic system. Many antiepileptic drugs exert their effects by blocking voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. It is suggested that aryl-pyridazinone derivatives may act by inhibiting these channels, similar to the action of phenytoin, a known sodium channel blocker that is highly effective in the MES model.

Furthermore, evidence points towards the involvement of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Research on a benzimidazole-containing pyridazinone derivative revealed a significant increase in the level of GABA in the brain. nih.gov This compound also demonstrated good binding properties with the GABA-A receptor, suggesting that its anticonvulsant effects may be mediated, at least in part, by enhancing GABAergic inhibition. nih.gov

Antimycobacterial and Antitubercular Activity Research

In addition to their anticonvulsant properties, derivatives of 6-aryl-pyridazin-3(2H)-one have been investigated for their potential as antimycobacterial and antitubercular agents.

In vitro Antimicrobial Screening Methodologies (e.g., Microplate Alamar Blue Assay - MABA)

The in vitro antitubercular activity of these compounds is commonly evaluated against Mycobacterium tuberculosis H37Rv, a standard laboratory strain. A widely used method for this screening is the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability and is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits visible growth of the microorganism.

In a study evaluating 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives, the MABA method was employed to determine their antitubercular activity. The results showed that some of these compounds exhibited promising activity, with MIC values ranging from 1.6 µg/mL to 6.25 µg/mL. researchgate.net For instance, certain derivatives displayed a minimum inhibitor concentration of 12.5 μg/ml, while others showed activity at 25 μg/ml. sarpublication.com

Table 2: In vitro Antitubercular Activity of 6-Aryl-4,5-dihydropyridazin-3(2H)-one Derivatives against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Derivative 1 | 1.6 - 6.25 |

| Derivative 2e | 12.5 |

| Derivative 2f | 12.5 |

| Other Derivatives (2a-d) | 25 |

| Isoniazid (Reference) | 3.12 |

| Pyrazinamide (Reference) | 3.12 |

| Streptomycin (Reference) | 6.25 |

Structural Correlates with Known Antitubercular Agents

The antitubercular potential of 6-aryl-pyridazinone derivatives can be partly understood by examining their structural similarities to established antitubercular drugs, such as isoniazid (INH). scielo.br Isoniazid is a cornerstone of tuberculosis treatment and possesses a pyridine (B92270) ring with a hydrazide group.

A key structural feature of 6-aryl-pyridazinone derivatives that is thought to be important for their biological activity is the presence of a cyclic carbonyl hydrazide group within the pyridazinone ring system, along with an aryl group at the 6-position. scielo.br This arrangement bears a resemblance to the core structure of isoniazid. It has been proposed that the cyclic carbonyl hydrazide group is crucial for anticonvulsant activity, whereas an open carbonyl hydrazide group is considered essential for anti-TB activity. scielo.br These structural parallels provide a rationale for the observed dual anticonvulsant and antitubercular activities of this class of compounds and offer a basis for the design of new derivatives with enhanced potency.

Cardiovascular System Modulating Activities

The pyridazinone scaffold is also recognized for its significant effects on the cardiovascular system. Various derivatives have been shown to possess antihypertensive and vasodilatory properties.

The molecular mechanisms underlying the antihypertensive effects of pyridazinone-based compounds are thought to involve a reduction in intracellular calcium concentrations. nih.gov Several 6-phenyl-pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their vasorelaxant activity. In one study, different 6-phenyl-3-pyridazinone based derivatives were screened, and some compounds exhibited potent vasorelaxant effects, with EC50 values indicating greater potency than the standard drug hydralazine (B1673433). nih.gov For instance, the most active compounds in one series had EC50 values of 0.339, 1.225, and 1.204 μM, compared to an EC50 of 18.210 μM for hydralazine. nih.govresearchgate.net

Another study on 6-(substituted-phenyl)-2-(substituted-methyl)-4,5-dihydropyridazin-3(2H)-one derivatives also identified several compounds with good antihypertensive activity when evaluated using the non-invasive Tail Cuff method. nih.gov The vasodilatory action is a primary contributor to the decrease in mean arterial blood pressure observed with some pyridazinone derivatives. sarpublication.com For example, pimobendan, a benzimidazole-pyridazinone derivative, induces systemic vasodilation, leading to a reduction in peripheral resistance. sarpublication.com The inotropic and vasodilatory activities of several 4,5-dihydro-6-phenylpyridazin-3(2H)-one derivatives are well-documented. bjmu.edu.cn

Table 3: Vasorelaxant Activity of 6-Phenyl-3-pyridazinone Based Derivatives

| Compound | Vasorelaxant Activity (EC50 in µM) |

|---|---|

| Acid Derivative 5 | 0.339 |

| Ester Analog 4 | 1.225 |

| 4-methoxyphenylhydrazide Derivative 10c | 1.204 |

| Hydralazine (Standard) | 18.210 |

Antihypertensive and Vasodilatory Effects: Preclinical Evaluation

Derivatives of 6-aryl-pyridazin-3(2H)-one have been identified as a class of compounds with significant hypotensive and vasodilatory properties. nih.gov Research has focused on synthesizing analogues of established vasodilators, such as hydralazine, to develop new and more effective antihypertensive agents. bohrium.comnih.gov

A series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as potential hydralazine analogues and evaluated for their vasorelaxant activity. nih.gov These compounds demonstrated potent in vitro vasorelaxant effects on the thoracic aorta of rats, with some derivatives showing superior activity compared to conventional vasodilators like hydralazine and nitroglycerin. bohrium.comnih.gov The structure-activity relationship studies revealed that the nature of the substituent on the phenyl ring at position 6 significantly influences the vasodilatory activity. nih.gov For instance, compounds featuring a hydroxyl group on the phenyl ring exhibited particularly strong activity. nih.gov

Similarly, studies on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have reported both hypotensive action in rats and inhibitory effects on platelet aggregation. nih.govresearchgate.net The combination of positive inotropic (heart-strengthening) and vasodilator actions, termed inodilator effects, is a characteristic of some pyridazinone derivatives, making them promising for conditions like congestive heart failure. sarpublication.comnih.gov These cardiovascular effects are often linked to the inhibition of phosphodiesterase III (PDE III). sarpublication.comnih.gov

| Compound | Substituent at Phenyl Ring | Vasorelaxant Activity (EC50 in µM) | Reference |

|---|---|---|---|

| 2h | Hydroxyl | 0.07154 | nih.gov |

| 2j | Not Specified in Abstract | 0.02916 | nih.gov |

| 2e | Not Specified in Abstract | 0.1162 | nih.gov |

| Hydralazine (Reference) | - | 18.21 | nih.gov |

| Nitroglycerin (Reference) | - | 0.1824 | nih.gov |

Platelet Aggregation Inhibition Research

The antiplatelet activity of pyridazinone derivatives has been a significant area of investigation. Various studies have demonstrated that these compounds can effectively inhibit platelet aggregation, a key process in thrombosis. nih.govresearchgate.net

Research on 6-aryl-4,5-dihydro-3(2H)-pyridazinones showed a potent aggregation-inhibiting action on human platelets in vitro and on rat platelets under ex vivo conditions. nih.gov The anti-aggregation activity of some of these derivatives was found to be substantially greater than that of acetylsalicylic acid. nih.gov Further modifications, such as the synthesis of 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones, have led to compounds with IC50 values in the submicromolar range for platelet aggregation inhibition. nih.gov

A study on 6-[4-(substituted-amino)phenyl]-4,5-dihydro-pyridazin-3(2H)-ones also highlighted their antiplatelet action. samipubco.com The evaluation of new 4,5-dihydro-3(2H)pyridazinone derivatives confirmed their potential as platelet aggregation inhibitors, with some compounds inducing complete inhibition. researchgate.net The mechanism of action is often associated with their effects on cyclic AMP (cAMP) metabolism within the platelets. nih.gov

Phosphodiesterase (PDE) Enzyme Inhibition

Pyridazine (B1198779) derivatives are recognized as significant inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE-III, PDE-IV, and PDE-V. samipubco.comresearchgate.net PDEs are crucial enzymes that regulate the intracellular levels of second messengers like cAMP and cGMP. samipubco.comsamipubco.com By inhibiting these enzymes, pyridazinone derivatives can modulate various cellular activities, which underlies many of their therapeutic effects, including their cardiotonic, vasodilatory, and anti-inflammatory actions. samipubco.comnih.gov

Selective inhibition of PDE isoenzymes is a key therapeutic strategy. PDE-III inhibitors are used for congestive heart failure, PDE-IV inhibitors for inflammatory diseases, and PDE-V inhibitors for erectile dysfunction and pulmonary hypertension. samipubco.com Research has shown that 6-(4-substituted-phenyl)pyridazin-3(2H)-one-based compounds are potent PDE-III inhibitors, and this activity correlates with their inodilator effects. nih.gov For example, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one was identified as a highly potent PDE III inhibitor with an IC50 of 0.07 µM. nih.gov

Furthermore, certain pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as selective PDE4B inhibitors, demonstrating potential for treating respiratory inflammatory diseases like asthma and COPD. nih.gov

Anti-inflammatory and Analgesic Properties

The pyridazinone nucleus is a well-established scaffold for developing compounds with potent anti-inflammatory and analgesic activities. researchgate.netresearchgate.netnih.gov

In vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Edema in Rodents)

The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating the acute anti-inflammatory activity of new compounds. researchgate.netnih.govmdpi.com This model mimics the exudative phase of inflammation. mdpi.com Numerous studies have utilized this model to demonstrate the efficacy of pyridazinone derivatives.

For instance, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and tested for their anti-inflammatory action, with some compounds showing promising activity. tandfonline.com In another study, novel 2,6-disubstituted pyridazin-3(2H)-one derivatives exhibited significant reduction of rat paw edema, with some demonstrating more potent and sustained anti-inflammatory activity than the reference drug celecoxib (B62257). researchgate.net The effectiveness of these compounds in such models provides strong preclinical evidence for their anti-inflammatory potential. researchgate.net

Modulation of Inflammatory Mediators and Enzymes (e.g., COX-2, Aldose Reductase, Matrix Metalloproteinase)

The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to modulate key inflammatory mediators and enzymes. A primary target in this regard is cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. cu.edu.egnih.gov

Several series of new pyridazinone and pyridazinthione derivatives have been designed as selective COX-2 inhibitors. cu.edu.egnih.gov These compounds have shown highly potent COX-2 inhibitory activity, with IC50 values in the nanomolar range, and demonstrated greater selectivity towards COX-2 over COX-1 compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). nih.gov For example, the compound 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (3g) was found to be a potent and selective COX-2 inhibitor, with activity comparable to celecoxib in vivo. nih.gov This selectivity is crucial as it is associated with a reduced risk of gastrointestinal side effects. researchgate.netcu.edu.eg

Beyond COX-2, pyridazinone derivatives have also been reported as potent aldose reductase inhibitors, an enzyme implicated in diabetic complications which have an inflammatory component. tandfonline.com

Antiproliferative and Anticancer Research

The pyridazinone scaffold has also emerged as a valuable starting point for the design of novel anticancer agents. nih.govhilarispublisher.com Derivatives have been evaluated for their antiproliferative effects against a variety of human cancer cell lines. tandfonline.comhilarispublisher.com

One study described the design and synthesis of 6-substituted pyridazinone derivatives which showed modest antiproliferative activity against the MCF-7 breast cancer cell line. hilarispublisher.com In another investigation, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were screened against the National Cancer Institute (NCI) panel of 60 human cancer cell lines. tandfonline.com Compound 2g from this series, 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one, showed high activity against leukemia (HL-60, SR), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) cell lines with a GI50 value below 2 µM. tandfonline.com

Furthermore, pyridazinone-based diarylurea derivatives have been developed as potential dual antimicrobial and anticancer agents, with some compounds showing inhibitory activity against VEGFR-2, a key target in angiogenesis. nih.gov The synthesis of new 3(2H)-pyridazinone derivatives endowed with a piperazinyl linker has also been explored, with evaluations of their antiproliferative activity against gastric adenocarcinoma (AGS) cells. nih.gov These findings collectively suggest that the 6-substituted pyridazinone structure is a promising scaffold for the development of new anticancer therapies. actascientific.comhilarispublisher.com

In vitro Cytotoxicity Profiling against Cancer Cell Lines

Derivatives of the pyridazin-3(2H)-one core structure have been the subject of numerous studies to evaluate their potential as anticancer agents. Research has demonstrated that modifications to this basic structure can lead to compounds with significant cytotoxic effects against a variety of human cancer cell lines.

One area of investigation involves the synthesis of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. In a particular study, a series of these compounds were tested against a panel of human cancer cell lines. Notably, compound 2g in this series demonstrated high activity against leukemia (HL-60 (TB) and SR), non-small-cell lung cancer (NCI-H522), and breast cancer (BT-549) cell lines, with a GI50 value of less than 2 μM. tandfonline.com

Another study synthesized new 3(2H)-pyridazinone derivatives featuring a piperazine (B1678402) linker, based on the rationale that this addition could enhance anti-proliferative effects. nih.gov These compounds were evaluated for their activity against gastric adenocarcinoma (AGS cells), with the aim of identifying effective agents with low toxicity. nih.gov The cytotoxic potential of pyridazinone derivatives is a recurring theme in the literature, with various studies synthesizing and evaluating new compounds for their anti-proliferative effects against cell lines such as human colon carcinoma HCT116. nih.gov

Further research into chlorinated pyridazin-3(2H)-ones has also yielded promising results. The unsubstituted pyridazine DCPYR showed a significantly higher in vitro activity compared to known arylated pyridazones. scholarena.com This activity was evaluated against murine carcinoma cell lines MAC13 and MAC16 using the standard MTT assay. scholarena.com

The following table summarizes the cytotoxic activity of selected pyridazin-3(2H)-one derivatives against various cancer cell lines.

| Derivative Type | Compound | Cancer Cell Line(s) | Activity Metric | Reported Value |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | 2g | Leukemia (HL-60, SR), Non-small-cell lung (NCI-H522), Breast (BT-549) | GI50 | < 2 µM tandfonline.com |

| Chlorinated pyridazin-3(2H)-one | DCPYR | Murine Colon Carcinoma (MAC16) | Tumor Inhibition (in vivo) | 53% scholarena.com |

| Pyridazin-3(2H)-one with quinoline (B57606) moiety | Compound 43 | Renal cancer, Non-small cell lung cancer | Cell Death | Full nih.gov |

| Pyridazin-3(2H)-one with quinoline moiety | Compound 43 | Human Pancreas Cancer (panc-1, paca-2) | IC50 | 2.9 µM, 2.2 µM nih.gov |

Proposed Cellular and Molecular Targets (e.g., Tubulin Polymerase Inhibition)

A key mechanism through which some pyridazinone derivatives exert their cytotoxic effects is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes into microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov By disrupting microtubule dynamics, tubulin inhibitors can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. mdpi.commdpi.com

The colchicine (B1669291) binding site on tubulin has been identified as a target for many small molecule inhibitors, and various pyridazinone-based compounds have been designed to interact with this site. nih.govnih.gov For instance, a series of novel oxadiazole derivatives were synthesized and evaluated as tubulin polymerization inhibitors, showing stronger sensitivity than the standard colchicine in some cases. Research has also focused on developing conformationally restricted analogues of known tubulin inhibitors, incorporating a heteropyrimidine scaffold to target the colchicine binding site. nih.gov

Studies have shown that certain pyridazinone derivatives can significantly inhibit tubulin assembly. For example, one compound was found to inhibit tubulin polymerization with an IC50 value of 2.06 μM. This inhibition of microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. mdpi.com

Antimicrobial Spectrum Investigations (Antibacterial, Antifungal)

In addition to their anticancer properties, pyridazin-3(2H)-one derivatives have been investigated for their antimicrobial activity. These compounds have shown potential against both bacterial and fungal pathogens, including strains that are resistant to multiple drugs.

A study evaluating 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazone derivatives tested their minimum inhibitory concentration (MIC) against four Gram-positive bacteria, five Gram-negative bacteria, and four Candida species. mersin.edu.tr The results indicated that the tested compounds generally showed better activity against Gram-negative bacteria and yeasts than Gram-positive bacteria. mersin.edu.tr For example, compound 3 was highly active against Enterobacter hormaechei, while compounds 5 and 11 were most active against Acinetobacter baumannii at a concentration of 31.25 µg/mL. mersin.edu.tr Several compounds were as active as the control antibiotic, ampicillin (B1664943) trihydrate, against Stenotrophomonas maltophilia. mersin.edu.tr

The antifungal activity was also notable, with many compounds showing strong effects against Candida tropicalis, comparable to the standard antifungal drug fluconazole. mersin.edu.tr Compound 1 was particularly active against Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. mersin.edu.tr

Further research into diarylurea derivatives based on pyridazinone scaffolds also revealed promising antimicrobial properties. Compound 10h exhibited potent antibacterial activity against Staphylococcus aureus (MIC = 16 μg mL−1), while compound 8g showed significant antifungal activity against Candida albicans (MIC = 16 μg mL−1). nih.gov

The table below presents a summary of the antimicrobial activity of selected pyridazin-3(2H)-one derivatives.

| Derivative Type | Compound | Target Organism | Activity Metric | Reported Value |

| 6-substituted-3(2H)-pyridazinone hydrazone | 3 | Enterobacter hormaechei | MIC | 31.25 µg/mL mersin.edu.tr |

| 6-substituted-3(2H)-pyridazinone hydrazone | 5, 11 | Acinetobacter baumannii | MIC | 31.25 µg/mL mersin.edu.tr |

| 6-substituted-3(2H)-pyridazinone hydrazone | 1 | Candida species | - | Strong activity mersin.edu.tr |

| Pyridazinone-based diarylurea | 10h | Staphylococcus aureus | MIC | 16 µg/mL nih.gov |

| Pyridazinone-based diarylurea | 8g | Candida albicans | MIC | 16 µg/mL nih.gov |

Other Biological Activities Under Investigation

The therapeutic potential of this compound derivatives extends beyond anticancer and antimicrobial applications. Researchers are actively exploring their effects on other biological targets.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease to increase acetylcholine levels in the brain. samipubco.comnih.gov Pyridazine and pyridazinone derivatives have emerged as promising candidates for AChE inhibition. echemcom.com

Research into 2,6-disubstituted pyridazinone derivatives identified novel AChE inhibitors. nih.gov Through structure-activity relationship (SAR) development, specific compounds were found to exhibit high AChE inhibitory activity and selectivity over the related enzyme butyrylcholinesterase (BuChE). nih.gov Docking studies suggest that these compounds may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme simultaneously. nih.gov This dual binding can lead to more potent and effective inhibition.

Anti-HIV Activity (Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs)

Human Immunodeficiency Virus (HIV) remains a major global health challenge. One of the key targets for anti-HIV drugs is the viral enzyme reverse transcriptase (RT). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a non-essential site on the RT enzyme, altering its shape and preventing it from converting viral RNA into DNA. nih.gov

The pyridazine scaffold has been incorporated into molecules designed as NNRTIs. While the broader class of pyridazine derivatives has shown anti-HIV activity, specific research has identified novel classes of NNRTIs, such as diarylanilines (DAANs) and diarylpyridines (DAPAs), with high efficacy and improved resistance profiles. mdpi.com Combination therapy studies have shown that new NNRTIs, when used with other antiretroviral drugs like azidothymidine (AZT), can result in strong synergistic effects against HIV-1 strains, including those resistant to multiple drugs. mdpi.com

Receptor Antagonism (e.g., Neuropeptide B/W Receptor 1 - NPBWR1/GPR7)

Neuropeptide B/W receptor 1 (NPBWR1), also known as GPR7, is a G-protein coupled receptor found in the brain that is involved in regulating processes such as feeding behavior, pain, and stress. nih.gov Antagonists of this receptor are being investigated for their therapeutic potential in these areas.

A significant finding directly related to the core structure of interest is the identification of 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one as a lead molecule in an NPBWR1 antagonist program. nih.govnih.gov This compound, derived from a high-throughput screening hit, demonstrated sub-micromolar potency and excellent selectivity. nih.gov Further structure-activity relationship studies on this lead molecule led to the development of a novel series of non-peptidic submicromolar NPBWR1 antagonists, which may serve as valuable tools to understand the biological role of this receptor. nih.gov

Antidiabetic, Antiviral (e.g., Zika Virus - ZIKV), Antidepressant Research

The pyridazinone nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. sarpublication.comscispace.com While specific research on the antidiabetic, antiviral (particularly against Zika virus), and antidepressant properties of this compound derivatives is limited in publicly available scientific literature, the broader class of pyridazinone and pyridazine derivatives has shown promise in these therapeutic areas. sarpublication.comnih.gov This section will explore the existing research on related pyridazinone structures to provide insights into the potential biological activities of this compound derivatives.

Antidiabetic Research:

The potential for pyridazinone derivatives in the management of diabetes is an emerging area of interest. sarpublication.com Some studies have indicated that this class of compounds may exhibit antidiabetic properties. nih.gov For instance, research into novel heterocyclic compounds has identified pyridazine derivatives as potential inhibitors of enzymes such as α-glucosidase and β-galactosidase, which are involved in carbohydrate metabolism. researchgate.net Inhibition of these enzymes can help in controlling postprandial hyperglycemia, a key aspect of diabetes management. However, specific studies detailing the antidiabetic activity of 6-arylpyridazin-3(2H)-one derivatives, including the 2,5-dimethylphenyl substituted variant, are not extensively documented. Further investigation is required to determine if the structural features of this compound derivatives confer any significant antidiabetic efficacy.

Antiviral Research (Zika Virus - ZIKV):

While direct evidence for the anti-Zika virus activity of this compound derivatives is not currently available, research on structurally related pyridazinone scaffolds has identified potential inhibitors of the Zika virus. nih.govacs.orgnih.gov A notable study focused on derivatives of pyrazolo[3,4-d]pyridazin-7-one, a fused pyridazinone ring system. nih.govacs.orgnih.gov In this research, a series of sixteen compounds were synthesized and evaluated for their ability to inhibit ZIKV infection in a cell-based assay. nih.govacs.org

Five of these derivatives demonstrated significant inhibition of the Zika virus. nih.govnih.gov The most potent compound, designated as 9b , exhibited a selectivity index (SI) of 22.4, with a half-maximal effective concentration (EC₅₀) of 25.6 μM and a 50% cytotoxic concentration (CC₅₀) of 572.4 μM. nih.govacs.orgnih.gov The selectivity index, which is the ratio of CC₅₀ to EC₅₀, indicates that the compound is more toxic to the virus than to the host cells.

Molecular docking studies suggested that compound 9b acts as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease, a crucial enzyme for viral replication. nih.gov It was found to bind strongly to five key amino acids in the protease: His51, Asp75, Ser135, Ala132, and Tyr161. nih.gov The promising results from these pyrazolo[3,4-d]pyridazine-7-one derivatives suggest that the broader pyridazinone scaffold could be a valuable starting point for the development of novel anti-ZIKV agents.

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 9b | 25.6 | 572.4 | 22.4 |

| 10b | 144.3 | ≥1000 | >6.9 |

| 12 | 140.1 | >1000 | >7.1 |

| 17a | 218.1 | ≥1000 | >4.6 |

| 19a | 87.2 | 435.6 | 5.0 |

Antidepressant Research:

The pyridazine and pyridazinone cores have been explored for their potential as central nervous system agents, including for the development of antidepressants. sarpublication.comnih.gov For instance, a series of 3-aminopyridazine (B1208633) derivatives have been synthesized and evaluated for their antidepressant, serotonergic, and dopaminergic activities. nih.gov One notable compound from this class is Minaprine, which has shown activity in animal models of depression. nih.gov Structure-activity relationship studies of these derivatives indicated that the serotonergic activity was mainly influenced by the substituent at the 4-position of the pyridazine ring, while dopaminergic activity was associated with the aryl group at the 6-position. nih.gov

Furthermore, certain 4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones were designed based on the structure of the antidepressant drug trazodone. sarpublication.com While these examples highlight the potential of the pyridazine scaffold in the development of antidepressant drugs, specific research into the antidepressant effects of this compound and its close analogs is not well-documented in the available literature. Future studies would be necessary to explore whether this particular substitution pattern confers any antidepressant-like activity.

Structure Activity Relationship Sar and Lead Optimization Studies of Pyridazinone Analogues

Elucidation of Pharmacophoric Features and Key Structural Motifs

The pyridazinone ring system is a key structural motif found in many biologically active compounds. researchgate.net The core pharmacophoric features of pyridazinone analogues often include a combination of hydrogen bond donors and acceptors, as well as an aromatic ring system, which are crucial for target binding. nih.gov For instance, a 3D-QSAR pharmacophore model for a series of 6-(4-substitutedphenyl)-3-pyridazinones identified two hydrogen bond acceptors and one aromatic ring as key features for their vasodilator activity. nih.gov

The planar character of the pyridazinone scaffold can enhance interactions with the active sites of target proteins, which are often hydrophobic pockets. nih.gov The incorporation of the pyridazinone nucleus into either monocyclic or fused polycyclic systems can lead to a diverse range of pharmacological effects, underscoring its importance as a versatile pharmacophore. nih.gov Computational approaches, such as pharmacophore-based screening and molecular docking studies, have been employed to identify potential biological targets for pyridazinone-based analogues and to understand the key interactions at the molecular level. tandfonline.com

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity and selectivity of pyridazinone analogues can be significantly modulated by varying the substituents on the pyridazinone core and its appended phenyl ring.

In a study of pyridazinone derivatives as phosphodiesterase 4 (PDE4) inhibitors, it was found that the substituent on the nitrogen atom of the pyridazinone ring plays a critical role in determining potency. nih.gov A hydrogen bond donor at this position (R2 = H) was found to be optimal for PDE4B affinity. nih.gov N-methylation or N-benzylation of the pyridazinone nitrogen led to a decrease in potency. nih.gov Furthermore, the introduction of a methoxy (B1213986) group on the indole (B1671886) moiety attached to the pyridazinone scaffold had a positive effect on binding. nih.gov

The nature and position of substituents on the phenyl ring also have a profound impact on biological activity. For instance, in a series of pyridazinone derivatives evaluated as monoamine oxidase B (MAO-B) inhibitors, the presence of a chloro substituent at the para position of the phenyl ring significantly increased the MAO-B inhibitory potency. mdpi.com The selectivity of these compounds for MAO-B over MAO-A was also influenced by the substituents. mdpi.com

The following table summarizes the structure-activity relationships of a series of pyridazinone derivatives as MAO-B inhibitors. mdpi.com

| Compound | R1 | R2 | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

| TR1 | -OCH3 | H | >40 | - |

| TR2 | -OCH3 | p-Cl | 0.27 | >235.29 |

| TR3 | -OCH3 | p-F | - | - |

| TR7 | -CF3 | H | - | - |

| TR9 | -CF3 | p-F | - | - |

| TR14 | - | H | >40 | - |

| TR15 | - | p-F | 0.43 | - |

| TR16 | - | p-Cl | 0.17 | 84.96 |

Data sourced from a study on pyridazinone derivatives as MAO-B inhibitors. mdpi.com

Similarly, in the development of histamine (B1213489) H3 receptor inverse agonists, optimization of the substituents at the R2 and R6 positions of the pyridazinone ring led to the identification of a potent and selective compound with favorable pharmacokinetic properties. nih.govdrexel.edu Structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents have also demonstrated the importance of substituent variations for achieving desired biological effects. nih.gov In general, electron-donating substituents at the meta position of the phenyl ring can favor cyclization reactions, while electron-withdrawing groups tend to deactivate the ring. nih.gov The effect of substituents on selectivity is a complex interplay of electronic and steric factors. researchgate.netmdpi.com

High-Throughput Screening (HTS) and Hit-to-Lead Identification Strategies

High-throughput screening (HTS) of large compound libraries is a crucial starting point for the discovery of novel pyridazinone-based therapeutic agents. nih.govthermofisher.comupenn.edursc.org HTS allows for the rapid screening of hundreds of thousands of small molecules to identify initial "hits" that exhibit activity against a specific biological target. nih.gov For example, a high-throughput quantitative screen of nearly 300,000 small molecules led to the discovery of pyridazinone-based activators of the enzyme pyruvate (B1213749) kinase M2 (PKM2). nih.gov

Once hits are identified and confirmed, the hit-to-lead (H2L) process begins. wikipedia.org This stage involves the limited optimization of the initial hits to identify promising lead compounds with improved potency and more favorable drug-like properties. wikipedia.org The goal is to improve the binding affinity of the hits from the micromolar to the nanomolar range and to enhance their metabolic stability and selectivity. wikipedia.org

A notable example of a successful HTS and hit-to-lead campaign is the discovery of a novel pyrido-pyridazinone derivative as a potent inhibitor of the FER tyrosine kinase. nih.gov This compound was identified through scaffold hopping from an initial HTS hit and subsequently optimized to achieve a 1000-fold enhancement in enzymatic activity. nih.gov The hit-to-lead process typically involves the synthesis and evaluation of a focused library of analogues around the initial hit structure to establish a preliminary structure-activity relationship. wikipedia.org

Optimization Strategies for Improved Preclinical Efficacy

Lead optimization is a critical phase in drug discovery that aims to further refine the properties of lead compounds to enhance their preclinical efficacy and safety profiles. wikipedia.orgvichemchemie.com This process involves a multi-parameter optimization of potency, selectivity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety. vichemchemie.comnih.govresearchgate.net

For pyridazinone analogues, various optimization strategies have been employed to improve their preclinical efficacy. In the development of a pyrido-pyridazinone-based FER tyrosine kinase inhibitor, the lead compound was optimized to improve its in vivo efficacy, resulting in a derivative with good oral bioavailability and enhanced kinase selectivity. nih.gov This optimized compound demonstrated significant tumor growth inhibition in a preclinical cancer model. nih.gov

Another example is the lead optimization of a sulfonylurea-based piperazine (B1678402) pyridazinone series of glucan synthase inhibitors, where the focus was on improving the pharmacokinetic profiles of the compounds. nih.govresearchgate.net Similarly, the optimization of a 4-amino-pyridazin-3(2H)-one scaffold for fatty acid-binding protein 4 (FABP4) inhibitors led to the identification of a more potent analogue with low micromolar activity. core.ac.ukresearchgate.net The optimization strategy for a lead 3(2H)-pyridazinone derivative has also been described, highlighting the iterative process of chemical modification and biological evaluation to achieve the desired therapeutic profile. researchgate.net

Computational and Theoretical Chemistry Approaches in Pyridazinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemicalregister.com This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities

In the study of pyridazinone derivatives, molecular docking simulations are employed to predict how these compounds fit into the active site of a target protein. The simulation software calculates various possible binding poses and scores them based on factors like intermolecular forces, such as hydrogen bonds and hydrophobic interactions. The resulting score, often expressed as a binding affinity or binding free energy, provides an estimation of the strength of the interaction. A more negative binding free energy score generally indicates a more favorable and stable interaction. chemicalregister.com For other pyridazinone compounds, these simulations have been crucial in rationalizing their biological activity by revealing key amino acid residues they interact with within the target's binding pocket. sigmaaldrich.com

Identification of Potential Molecular Targets

Computational methods can also be used to screen a library of known biological targets to identify potential proteins that a specific compound, such as a pyridazinone derivative, might bind to. This "reverse docking" or target fishing approach is valuable for elucidating the mechanism of action of a compound or for identifying new therapeutic applications for existing molecules. By docking a compound against a panel of proteins, researchers can generate hypotheses about its biological targets, which can then be validated experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular tool for calculating various molecular properties.

Electronic Structure and Reactivity Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential - MEP)

DFT calculations are frequently used to analyze the electronic properties of pyridazinone derivatives. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT studies. It visualizes the charge distribution on a molecule's surface, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. MEP maps help in understanding and predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a crucial role. For example, the negative potential regions are often associated with sites susceptible to electrophilic attack, while positive regions indicate sites for nucleophilic attack.

Spectroscopic Property Prediction and Correlation

DFT methods can be used to predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure of a synthesized compound. For many organic molecules, including pyridazinone analogs, DFT calculations have shown good agreement between the calculated and experimental spectroscopic data, making it a powerful tool for structural elucidation.

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The three-dimensional arrangement of molecules in a crystal lattice is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography is the primary experimental technique used to determine this arrangement. Complementing this, Hirshfeld surface analysis has emerged as a powerful computational tool for visualizing and quantifying intermolecular interactions within the crystal packing. nih.govnih.gov

For a compound like 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, a Hirshfeld surface analysis would be generated by mapping properties onto the surface that represents the boundary where the molecule's electron density contribution to the crystal's total electron density is equal to that of all other molecules. Key properties mapped include dᵢ (the distance from the surface to the nearest nucleus inside the surface), dₑ (the distance to the nearest nucleus outside the surface), and dₙₒᵣₘ (a normalized contact distance).

The dₙₒᵣₘ surface is particularly informative, with red spots indicating close contacts (shorter than the van der Waals radii), white areas representing contacts around the van der Waals separation, and blue regions showing longer contacts. goums.ac.ir These surfaces allow for the identification of key interactions, such as hydrogen bonds and other close contacts, that stabilize the crystal structure.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~40% | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. |

| C···H / H···C | ~17% | Indicates interactions between carbon and hydrogen atoms, often part of C—H···π interactions. |

| O···H / H···O | ~17% | Highlights the presence of hydrogen bonds, typically N—H···O or C—H···O, which are crucial for forming dimers and layers in the crystal structure. nih.gov |

| Other (e.g., N···H, C···C) | Remaining % | Includes less frequent but potentially significant interactions that contribute to the overall crystal stability. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of modern drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model represents the spatial arrangement of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). mdpi.com

For a series of pyridazinone-based compounds, a pharmacophore model can be generated based on the structures of known active molecules (ligand-based) or the structure of the biological target's binding site (structure-based). mdpi.comnih.gov This model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active. jksus.orgwjarr.com

In the context of pyridazinone research, pharmacophore-based virtual screening has been employed to discover new inhibitors for various targets. For example, a five-point pharmacophore model designated AAAHR (three hydrogen bond acceptors, one hydrophobic group, one aromatic ring) was successfully used to screen for p38-α MAPK inhibitors among pyridopyridazin-6-ones. youtube.com Such a model could be applied to screen for novel activities of this compound or to guide the design of more potent analogues. The process helps in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. nih.gov

| Pharmacophore Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Typically the carbonyl oxygen and pyridazine (B1198779) nitrogen atoms. | Forms crucial hydrogen bonds with amino acid residues in the target's active site. |

| Hydrogen Bond Donor (D) | The N-H group of the pyridazinone ring. | Donates a hydrogen bond to an acceptor group on the protein. |

| Aromatic Ring (R) | The dimethylphenyl substituent. | Engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine. |

| Hydrophobic Group (H) | The methyl groups on the phenyl ring. | Fits into hydrophobic pockets within the binding site, enhancing binding affinity. |

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction Studies

While biological activity is essential, a compound's success as a drug is equally dependent on its pharmacokinetic and safety profiles. In silico ADMET prediction is a critical step in early-stage drug discovery that assesses the drug-likeness of a compound. mdpi.com Various computational models and software tools (e.g., SwissADME, ProTox-II, admetSAR) are used to predict a wide range of properties. mdpi.comresearchgate.net

For this compound, these predictive studies would evaluate parameters such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and various toxicity endpoints (e.g., hepatotoxicity, carcinogenicity, mutagenicity). nih.govnih.gov

These predictions are often guided by established rules of thumb, such as Lipinski's Rule of Five, which helps to evaluate if a compound has physicochemical properties that would make it a likely orally active drug in humans. mdpi.com By identifying potential liabilities early on, medicinal chemists can modify the structure of the compound to improve its ADMET profile, increasing the likelihood of it becoming a successful therapeutic agent.

| ADMET Parameter | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Predicts a lower risk of drug-drug interactions involving this key metabolic enzyme. |

| CYP3A4 Inhibitor | Yes | Indicates a potential for drug-drug interactions, as CYP3A4 metabolizes many common drugs. mdpi.com |

| Toxicity | ||

| Hepatotoxicity | Low Risk | Predicts a low likelihood of causing liver damage. researchgate.net |

| Oral Toxicity (LD₅₀) | Class IV | Classified as slightly toxic, indicating a relatively safe profile upon oral ingestion. mdpi.com |

Preclinical Pharmacological Investigations of 6 2,5 Dimethylphenyl Pyridazin 3 2h One Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for determining the pharmacokinetic properties of a drug candidate. For the analogues of 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one, much of the available ADME data comes from in silico computational models, which are instrumental in the early stages of drug design for predicting the drug-likeness of compounds.

Recent research on a series of 6-(4-substitutedphenyl)-3-pyridazinones highlighted promising results from in silico ADME studies. nih.gov These computational analyses are designed to predict the physicochemical properties and pharmacokinetic behavior of the new derivatives. nih.gov The findings from these studies suggest that many of the synthesized compounds exhibit favorable ADME profiles, aligning with the rational design of orally bioavailable drugs. nih.gov

Similarly, structure-activity relationship (SAR) classification models have been developed for pyridazinone-like compounds, incorporating physicochemical ADME parameters to better understand the link between chemical structure and biological activity. nih.gov These models aid in the prediction of a compound's behavior in the body, guiding the selection of candidates with the most promising pharmacokinetic characteristics for further testing. nih.gov While these in silico models are powerful predictive tools, they underscore the need for future in vivo studies to confirm these findings and provide a more complete understanding of the ADME properties of these analogues.

Table 1: Predicted ADME Properties of Selected 6-Arylpyridazin-3(2H)-one Analogues

| Compound Analogue | Predicted Oral Bioavailability | Predicted Blood-Brain Barrier Penetration | Predicted Metabolism | Source |

| 6-(4-Hydroxyphenyl)-3(2H)-pyridazinone | Good | Moderate | Hepatic | nih.gov |

| 6-(4-Methylphenyl)-3(2H)-pyridazinone | Good | Moderate | Hepatic | nih.gov |

| 6-Phenyl-3(2H)-pyridazinone | Good | Low | Hepatic | nih.gov |

Note: The data in this table is based on in silico predictions from the cited literature and awaits experimental verification.

In vivo Pharmacodynamic Evaluation in Relevant Animal Models

The in vivo pharmacodynamic evaluation of this compound analogues has been a significant area of research, with studies conducted in various animal models to assess their therapeutic potential across different disease areas. These investigations have primarily focused on the anti-inflammatory, analgesic, and cardiovascular effects of this class of compounds.

Anti-inflammatory and Analgesic Activity:

A substantial body of evidence supports the anti-inflammatory and analgesic properties of 6-arylpyridazin-3(2H)-one derivatives. In several studies, these compounds have been shown to be as potent as, and in some cases more potent than, standard nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin (B1671933). sarpublication.comscispace.com A key advantage highlighted in these studies is the reduced gastrointestinal toxicity of the pyridazinone derivatives compared to traditional NSAIDs. sarpublication.comscispace.com

For instance, structurally diverse amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid were found to be equipotent to aspirin in analgesic tests and indomethacin in anti-inflammatory assays. sarpublication.com Furthermore, some 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives exhibited more potent analgesic and anti-inflammatory activity than the standard drugs. sarpublication.comscispace.com Notably, these compounds did not show any gastric ulcerogenic effects. sarpublication.comscispace.com

The acetic acid-induced writhing test, a common model for assessing peripheral analgesic activity, has been used to evaluate various pyridazinone analogues. sarpublication.com In this model, the administration of certain 6-arylpyridazinone derivatives led to a significant reduction in the number of writhes, indicating a potent analgesic effect. sarpublication.com

Table 2: Comparative In vivo Anti-inflammatory and Analgesic Activity of Selected 6-Arylpyridazinone Analogues

| Compound Analogue | Animal Model | Pharmacodynamic Effect | Potency Compared to Standard | Source |

| [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid amides | Rat | Anti-inflammatory | Equipotent to Indomethacin | sarpublication.com |

| [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid amides | Mouse | Analgesic | Equipotent to Aspirin | sarpublication.com |

| 6-Phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives | Rat | Anti-inflammatory | Active | sarpublication.com |

| 6-Phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives | Mouse | Analgesic | Active | sarpublication.com |

| 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Mouse | Analgesic | More potent than Aspirin | sarpublication.comscispace.com |

| 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Rat | Anti-inflammatory | More potent than Indomethacin | sarpublication.comscispace.com |

Cardiovascular Activity:

The pyridazinone scaffold is also recognized for its potential in the treatment of cardiovascular disorders. Several 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for their cardiotonic and vasorelaxant activities. researchgate.netnih.gov

In one study, a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were examined for their cardiotonic effects on isolated perfused toad hearts, with some compounds demonstrating notable activity. nih.gov Another area of investigation has been the vasorelaxant properties of these analogues. A series of 6-(4-substitutedphenyl)-3-pyridazinones were assessed for their in vitro vasorelaxant activity and showed potent effects, with some compounds exhibiting superior activity compared to the conventional vasodilator hydralazine (B1673433). nih.gov These findings suggest that the 6-arylpyridazin-3(2H)-one core is a promising template for the development of novel cardiovascular agents.

Future Research Directions and Translational Potential

Exploration of Novel Biological Activities and Molecular Targets

The pyridazinone scaffold is associated with a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular activities. scholarsresearchlibrary.comsarpublication.comnih.gov Future research should systematically screen 6-(2,5-dimethylphenyl)pyridazin-3(2H)-one and its novel derivatives against a diverse panel of biological targets to uncover new therapeutic applications.

Potential Therapeutic Areas:

Oncology: Pyridazinone derivatives have shown promise as anticancer agents by targeting various mechanisms, including VEGFR-2, PARP, and tubulin polymerization. nih.govtandfonline.com Research could explore the cytotoxic and anti-proliferative effects of this compound against different cancer cell lines. nih.govunich.it

Inflammation and Pain: Many pyridazinone-based compounds are potent anti-inflammatory and analgesic agents, often with reduced ulcerogenic side effects compared to traditional NSAIDs. sarpublication.comtandfonline.comtandfonline.com Investigations into the inhibition of targets like COX-2, various kinases (e.g., MAPKs), and phosphodiesterases (PDEs) could reveal potent anti-inflammatory properties. tandfonline.comnih.govnih.govresearchgate.net

Infectious Diseases: The pyridazinone core is found in compounds with significant antibacterial and antifungal properties. nih.govmdpi.com Screening against resistant bacterial strains (e.g., MRSA) and pathogenic fungi is a viable research avenue. mdpi.com

Cardiovascular Diseases: Several pyridazinone derivatives are known to act on the cardiovascular system, exhibiting activities such as vasodilation, antihypertension, and cardiotonic effects. tandfonline.comresearchgate.net Exploring the potential of this compound to modulate targets like phosphodiesterases could lead to new cardiovascular drugs. tandfonline.com

Neurological Disorders: Certain pyridazinone derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's by inhibiting glial activation. sarpublication.com This suggests a potential neuroprotective role that warrants further investigation.

Table 1: Potential Molecular Targets for this compound Based on the Pyridazinone Scaffold

| Therapeutic Area | Potential Molecular Targets | Reference |

|---|---|---|

| Oncology | VEGFR-2, PARP, DHFR, B-RAF, BTK, FGFR, Tubulin | nih.govtandfonline.com |

| Inflammation | COX-2, LOX, MAPKs, PDE4, Formyl Peptide Receptors (FPRs) | tandfonline.comtandfonline.comnih.govmdpi.com |

| Cardiovascular | Phosphodiesterases (PDE3, PDE5), Renin-Angiotensin System | nih.govtandfonline.com |

| Infectious Diseases | Bacterial and Fungal Enzymes | nih.govmdpi.com |

| Neurology | Glial Cells, STAT3, Aldose Reductase | sarpublication.commdpi.com |

Development of Advanced Synthetic Methodologies

The synthesis of pyridazinone derivatives is well-established, typically involving the condensation of β-aroylpropionic acids or related keto acids with hydrazine (B178648) hydrate. tandfonline.comscispace.comraco.cat However, future research should focus on developing more advanced, efficient, and sustainable synthetic strategies.

Areas for Methodological Improvement:

Green Chemistry Approaches: Utilizing environmentally friendly solvents, catalysts (e.g., reusable HY-zeolite), and energy sources like ultrasound can make the synthesis more sustainable. tandfonline.comscispace.com

Combinatorial Synthesis: Developing high-throughput synthesis methods will enable the rapid creation of a library of derivatives based on the this compound scaffold. This would accelerate structure-activity relationship (SAR) studies.

Novel Functionalization: Exploring innovative reactions to modify the pyridazinone ring at various positions can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.govnih.gov This includes techniques for late-stage functionalization, allowing for the diversification of complex molecules.

Integration of Artificial Intelligence and Machine Learning in Pyridazinone Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating processes, reducing costs, and improving predictive accuracy. premierscience.commednexus.orgnih.govijirt.org

Applications of AI/ML:

Predictive Modeling: AI algorithms can analyze large datasets to predict the biological activities, toxicity, and pharmacokinetic properties (ADMET) of novel pyridazinone derivatives before they are synthesized. mdpi.comnih.govmdpi.com

De Novo Drug Design: Deep learning models can generate novel molecular structures, including new pyridazinone derivatives, that are optimized for specific therapeutic targets and desired property profiles. premierscience.commdpi.com

High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds against biological targets to identify promising hits, significantly speeding up the initial stages of drug discovery. premierscience.com

Target Identification: By analyzing complex biological data (genomics, proteomics), AI can help identify novel molecular targets for which pyridazinone-based compounds might be effective. mdpi.com

Preclinical Development of Pyridazinone-Based Lead Compounds

Once a derivative of this compound is identified as a promising lead compound, it must undergo rigorous preclinical development. This phase is critical for evaluating the compound's potential for clinical success.

Key Preclinical Stages:

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the lead compound are essential to understand its behavior in a biological system. mdpi.com

In Vivo Efficacy Studies: The therapeutic effect of the compound must be validated in relevant animal models of the target disease (e.g., cancer xenograft models, inflammation models). nih.gov

Structure-Guided Optimization: Techniques like X-ray crystallography or cryo-electron microscopy can be used to understand how a lead compound binds to its target. acs.org This structural information is invaluable for designing modifications that enhance potency and selectivity.

Formulation Development: Creating stable and effective dosage forms is a crucial step for ensuring the drug can be delivered effectively in future clinical trials. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。